C11H16ClN5O
Overview
Description
The compound with the molecular formula C11H16ClN5O Clorprenaline . It is a synthetic compound that has been studied for its various chemical properties and potential applications in different fields. Clorprenaline is primarily recognized for its role as a bronchodilator, which means it helps to relax and open the air passages in the lungs, making it easier to breathe.
Preparation Methods
Synthetic Routes and Reaction Conditions
Clorprenaline can be synthesized through several chemical routes. One common method involves the reaction of 2-chlorobenzyl chloride with isopropylamine in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, leading to the formation of Clorprenaline.
Industrial Production Methods
In industrial settings, the production of Clorprenaline often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Clorprenaline undergoes various types of chemical reactions, including:
Oxidation: Clorprenaline can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom in Clorprenaline can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzyl alcohol , while substitution reactions can produce various substituted derivatives of Clorprenaline.
Scientific Research Applications
Clorprenaline has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies of chemical reactivity and synthesis.
Biology: Clorprenaline is investigated for its effects on biological systems, particularly its role as a bronchodilator.
Medicine: It is used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Industry: Clorprenaline is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Clorprenaline exerts its effects primarily by stimulating beta-adrenergic receptors in the lungs. This stimulation leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The compound interacts with specific molecular targets and pathways, including the cyclic AMP (cAMP) pathway , which plays a crucial role in mediating its effects.
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another bronchodilator with a similar mechanism of action.
Terbutaline: A compound used for similar therapeutic purposes.
Isoprenaline: Shares structural similarities and is used as a bronchodilator.
Highlighting Uniqueness
Clorprenaline is unique in its specific chemical structure, which includes a chlorine atom and an isopropylamine group . These structural features contribute to its distinct pharmacological properties and make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
2-methoxy-5-(2-propan-2-yltetrazol-5-yl)aniline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O.ClH/c1-7(2)16-14-11(13-15-16)8-4-5-10(17-3)9(12)6-8;/h4-7H,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBHIPUGWPRDDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC(=C(C=C2)OC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.